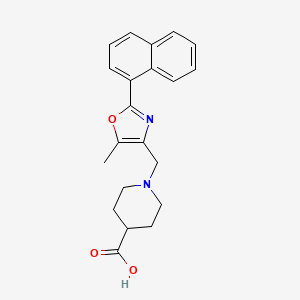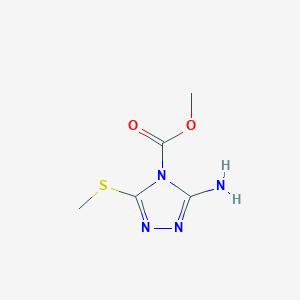
methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, methylthio, and carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-amino-5-methylthio-1H-1,2,4-triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the triazole ring allows for strong interactions with metal ions, which can be crucial in its biological activity. The pathways involved often include inhibition of enzyme activity, disruption of microbial cell walls, and interference with nucleic acid synthesis.
類似化合物との比較
Similar Compounds
3-Amino-5-methylthio-1H-1,2,4-triazole: Lacks the carboxylate group but shares similar chemical properties.
5-Amino-3-methylthio-1H-1,2,4-triazole: Similar structure but different substitution pattern.
Uniqueness
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate is unique due to the presence of the carboxylate group, which enhances its solubility and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .
特性
分子式 |
C5H8N4O2S |
|---|---|
分子量 |
188.21 g/mol |
IUPAC名 |
methyl 3-amino-5-methylsulfanyl-1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C5H8N4O2S/c1-11-5(10)9-3(6)7-8-4(9)12-2/h1-2H3,(H2,6,7) |
InChIキー |
ZHAOWLUAOQBDIG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C(=NN=C1SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
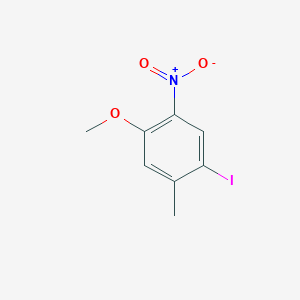





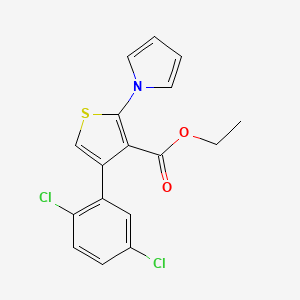
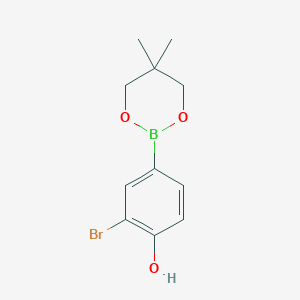
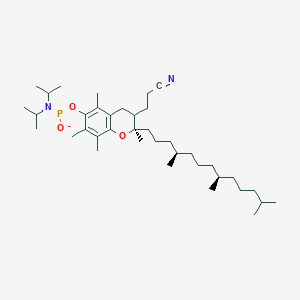
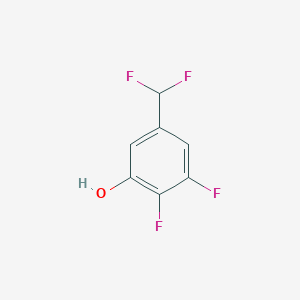
![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)
